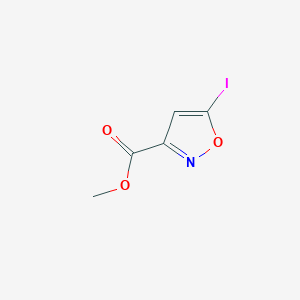

Methyl 5-iodo-1,2-oxazole-3-carboxylate

Description

Significance of Halogenated Heterocycles in Modern Organic Synthesis

Halogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are of immense importance in synthetic chemistry primarily because the halogen atom serves as a reactive handle, enabling a wide array of chemical transformations. mdpi.com

The presence of a halogen atom, particularly iodine, enhances the reactivity of the molecule and provides a site for various synthetic modifications. mdpi.com Halogens are excellent leaving groups, facilitating nucleophilic substitution reactions. Furthermore, they are crucial participants in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The ability to selectively introduce and then modify a halogen on a heterocyclic core allows chemists to build complex molecules with high precision. researchgate.net This strategy is a cornerstone in the development of pharmaceuticals, agrochemicals, and new materials. researchgate.net

Overview of 1,2-Oxazole (Isoxazole) Derivatives in Chemical Sciences

1,2-Oxazole, commonly known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. wikipedia.orgrsc.org Derivatives of isoxazole are a significant class of compounds in the chemical sciences, particularly in medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov The isoxazole ring is an electron-rich aromatic structure that is present in numerous biologically active compounds. rsc.orgnih.gov

The isoxazole scaffold is a key component in a variety of pharmaceuticals, demonstrating a broad spectrum of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govresearchgate.net For instance, the isoxazolyl group is found in several beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and flucloxacillin, as well as the COX-2 inhibitor valdecoxib. wikipedia.org This wide range of therapeutic applications has made the isoxazole nucleus an attractive target for synthetic chemists aiming to develop novel drugs. nih.govtandfonline.com Beyond pharmaceuticals, isoxazole derivatives are also utilized in agriculture as pesticides and herbicides and in materials science. wikipedia.orgbohrium.com

Contextualization of Methyl 5-iodo-1,2-oxazole-3-carboxylate within Iodinated Isoxazole Chemistry

This compound belongs to the subset of iodinated isoxazoles. The specific placement of the iodine atom at the 5-position of the isoxazole ring is particularly significant. This position is synthetically valuable for introducing molecular diversity. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an ideal site for cross-coupling reactions.

The compound serves as a key intermediate or building block. Synthetic chemists can utilize the iodo group to attach various other fragments to the isoxazole core, effectively using it as a scaffold. For example, the iodine atom can be readily displaced through palladium-catalyzed reactions to introduce aryl, alkyl, or alkynyl groups. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships in drug discovery programs or to fine-tune the properties of new materials. The synthesis of such iodinated isoxazoles often involves the direct iodination of a pre-formed isoxazole ring using reagents like N-iodosuccinimide. google.com

The combination of the reactive iodo group and the biologically relevant isoxazole core makes this compound a valuable tool in contemporary chemical research for the synthesis of complex, functionalized molecules.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2137943-92-9 |

| Molecular Formula | C₅H₄INO₃ |

| Molecular Weight | 269.00 g/mol |

| MDL Number | MFCD31435812 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodo-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUWMWFZSKWPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137943-92-9 | |

| Record name | methyl 5-iodo-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Iodo 1,2 Oxazole 3 Carboxylate and Analogous Iodinated 1,2 Oxazole Carboxylates

Direct Iodination Strategies for 1,2-Oxazole Scaffolds

One of the primary approaches to synthesizing iodinated isoxazoles involves the direct introduction of an iodine atom onto a pre-existing isoxazole (B147169) ring system. The success and regioselectivity of this approach are highly dependent on the substitution pattern of the starting isoxazole and the choice of iodinating agent and reaction conditions.

Regioselective Iodination at the C-5 Position of the 1,2-Oxazole Ring

The isoxazole ring exhibits distinct reactivity at its three carbon positions (C-3, C-4, and C-5). The C-5 position is influenced by the adjacent ring oxygen atom, making its proton susceptible to deprotonation or facilitating electrophilic attack under appropriate conditions. Achieving regioselective iodination specifically at the C-5 position requires careful control of reagents to prevent reaction at the more nucleophilic C-4 position. The electronic nature of the substituents at the C-3 position plays a critical role in directing the regiochemical outcome of electrophilic iodination.

Application of N-Iodosuccinimide (NIS) in Isoxazole Iodination

N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent for a variety of aromatic and heterocyclic compounds, including isoxazoles. calibrechem.comorganic-chemistry.org It is favored for its ease of handling compared to molecular iodine and its tunable reactivity. The electrophilicity of NIS can be significantly enhanced by the addition of an acid catalyst, which is often necessary for the iodination of less-activated or electron-poor heterocyclic systems. researchgate.net

A patented method for the synthesis of a related compound, 4-iodo-3-methylisoxazole-5-carbaldehyde, demonstrates the utility of NIS. google.com In this process, the starting isoxazole is treated with NIS in acetonitrile (B52724), with trifluoroacetic acid added to catalyze the reaction. google.com This strategy is directly applicable to the post-cyclization iodination of a precursor like methyl 1,2-oxazole-3-carboxylate to yield the desired C-5 iodo product.

Table 1: Representative Conditions for NIS-Mediated Iodination of an Isoxazole Derivative

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 5-(diethoxymethyl)-3-methylisoxazole | google.com |

| Iodinating Agent | N-Iodosuccinimide (NIS) | google.com |

| Catalyst | Trifluoroacetic Acid | google.com |

| Solvent | Acetonitrile | google.com |

| Temperature | 65-75 °C | google.com |

This interactive table summarizes the conditions used in a related synthesis, highlighting a practical methodology for isoxazole iodination.

Iodination via Organometallic Intermediates (e.g., Lithiation followed by Iodination)

An alternative strategy for achieving high regioselectivity is through the use of organometallic intermediates. This two-step process involves the deprotonation of the isoxazole ring with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated isoxazole species. This is followed by quenching the intermediate with an electrophilic iodine source, such as molecular iodine (I₂). commonorganicchemistry.com

The position of lithiation is highly dependent on the substituents present on the isoxazole ring. The inductive effects of both the ring heteroatoms and the substituents guide the regioselectivity of the deprotonation. cdnsciencepub.com For instance, certain substitution patterns may favor deprotonation at the C-4 position, while others could direct it to C-5. cdnsciencepub.com To synthesize Methyl 5-iodo-1,2-oxazole-3-carboxylate via this method, a starting material that selectively undergoes lithiation at the C-5 position is required. Once the 5-lithioisoxazole intermediate is formed, its reaction with iodine provides a precise and high-yielding route to the final product.

Table 2: General Steps for Iodination via Lithiation

| Step | Action | Reagents |

|---|---|---|

| 1 | Regioselective Deprotonation | Isoxazole precursor, Strong Base (e.g., n-BuLi) |

| 2 | Iodination | Iodine (I₂) |

This interactive table outlines the general sequence for preparing iodo-isoxazoles using organometallic intermediates.

Synthesis via Ring Formation and Subsequent Functionalization

This category of synthetic methods involves constructing the iodinated isoxazole ring from acyclic precursors. This can be accomplished either by using an iodine-containing starting material that cyclizes to form the heterocycle or by performing the iodination immediately after the ring has been formed.

Cyclization Reactions Leading to Iodinated 1,2-Oxazoles

Modern synthetic methods allow for the direct formation of substituted isoxazoles from simple starting materials in one-pot procedures. A notable example involves the reaction of propargyl alcohols with hydroxylamine (B1172632) in the presence of N-iodosuccinimide (NIS). researchgate.net This transformation proceeds through the in-situ formation of an α-iodo enone or enal, which is generated from an electrophile-intercepted Meyer-Schuster rearrangement of the propargyl alcohol. researchgate.net This intermediate then undergoes intermolecular cyclocondensation with hydroxylamine to yield the 3,5-disubstituted or 5-substituted isoxazole directly. researchgate.net This approach is highly valuable as it constructs the iodinated heterocyclic core in a single, regioselective step.

Post-Cyclization Iodination of Methyl 1,2-Oxazole-3-carboxylate Derivatives

A more traditional and highly reliable route involves a two-stage process: first, the synthesis of the non-iodinated isoxazole core, followed by a separate iodination step.

Stage 1: Synthesis of Methyl 1,2-Oxazole-3-carboxylate The precursor, Methyl 1,2-oxazole-3-carboxylate, can be synthesized through established methods for isoxazole formation. A common route involves the cycloaddition reaction between a β-enamino ketoester and hydroxylamine. nih.gov

Stage 2: Iodination Once the Methyl 1,2-oxazole-3-carboxylate precursor is obtained and purified, it can be subjected to direct iodination. The methods described in section 2.1 are fully applicable here. The most common and practical approach would be electrophilic iodination using N-iodosuccinimide (NIS) in the presence of an acid catalyst, which provides a direct and efficient pathway to the final target compound, this compound. google.com

Table 3: Two-Stage Synthesis Approach

| Stage | Description | Key Reagents |

|---|---|---|

| 1. Cyclization | Formation of the isoxazole ester core | β-Enamino ketoester, Hydroxylamine |

| 2. Iodination | Introduction of iodine at the C-5 position | NIS, Acid Catalyst |

This interactive table summarizes the sequential strategy for synthesizing the target compound.

Hypervalent Iodine Reagent-Mediated Syntheses of Iodinated Isoxazoles

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective conditions for a variety of transformations, including the formation of heterocyclic systems like isoxazoles. researchgate.net Their utility in the synthesis of iodinated isoxazoles can be approached through oxidative cyclization pathways.

Oxidative Cyclization Pathways in Isoxazole Annulation

The construction of the isoxazole ring often proceeds via a [3+2] cycloaddition reaction. A common strategy involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. Hypervalent iodine(III) reagents are particularly effective for the oxidation of aldoximes to nitrile oxides under mild conditions. researchgate.net

While a direct one-pot synthesis of this compound via an oxidative cyclization that simultaneously introduces the iodine atom at the 5-position is not extensively documented in readily available literature, the general principle can be illustrated. Such a pathway would theoretically involve the reaction of an appropriate iodinated precursor.

A more common and well-documented approach is the direct iodination of a pre-formed isoxazole ring. For instance, isoxazoles can be synthesized, and then a halogenating agent is used to introduce iodine at a specific position. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst such as trifluoroacetic acid (TFA) are effective for the iodination of isoxazole rings. nih.gov A patented procedure describes the iodination of a 3-methyl-5-(diethoxymethyl)isoxazole using N-iodosuccinimide in acetonitrile with trifluoroacetic acid to yield the corresponding 4-iodo-3-methylisoxazole-5-carbaldehyde, highlighting the utility of this methodology for introducing iodine onto the isoxazole core. nih.gov

Table 1: Illustrative Reagents for Hypervalent Iodine-Mediated Isoxazole Synthesis

| Hypervalent Iodine Reagent | Typical Application in Isoxazole Synthesis | Reference |

| Phenyliodine diacetate (PIDA) | Oxidation of aldoximes to nitrile oxides for cycloaddition. | researchgate.net |

| o-Iodoxybenzoic acid (IBX) | Oxidative cyclization of α,β-unsaturated ketoximes. | bohrium.com |

| N-Iodosuccinimide (NIS) | Electrophilic iodination of pre-formed isoxazole rings. | nih.gov |

Evaluation of Iodine(III)-Based Catalytic Methodologies

The development of catalytic systems using hypervalent iodine reagents is a significant advancement, minimizing waste and improving atom economy. These catalytic cycles typically involve the in situ regeneration of the active iodine(III) species from a pre-catalyst (an iodoarene) using a stoichiometric terminal oxidant. escholarship.org

For the synthesis of isoxazoles, catalytic amounts of an iodoarene can be used in conjunction with oxidants like m-chloroperoxybenzoic acid (m-CPBA) or Oxone® to facilitate the oxidative cycloaddition of aldoximes. escholarship.org While specific applications of these catalytic methods for the direct synthesis of 5-iodo-1,2-oxazole-3-carboxylates are not prominently reported, the general applicability of these systems suggests their potential in developing more sustainable routes to such compounds. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high efficiency and selectivity.

Esterification and Functional Group Interconversion for the Carboxylate Moiety

The final step in the synthesis of this compound is the conversion of the corresponding carboxylic acid to its methyl ester. This transformation is a fundamental reaction in organic chemistry with various established protocols.

Conversion of 5-iodo-1,2-oxazole-3-carboxylic acid to Methyl Ester

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.comresearchgate.net This is an equilibrium-driven reaction, and strategies to favor the product formation are often employed.

The general reaction is as follows:

5-iodo-1,2-oxazole-3-carboxylic acid + CH₃OH ⇌ this compound + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically performed at reflux temperature to increase the reaction rate.

Optimization of Esterification Protocols for Iodinated 1,2-Oxazole Carboxylic Acids

To maximize the yield of the desired methyl ester and minimize reaction times, several optimization strategies for the Fischer esterification can be implemented. numberanalytics.com

Use of Excess Alcohol: Employing methanol (B129727) as the solvent ensures a large excess, shifting the equilibrium towards the product side. masterorganicchemistry.com

Removal of Water: The water formed during the reaction can be removed to drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. numberanalytics.com

Alternative Esterification Reagents: For substrates that are sensitive to strong acidic conditions, other esterification methods can be utilized. These include the use of diazomethane (B1218177) (for small-scale preparations due to its toxicity and explosive nature), or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP).

The choice of the optimal protocol depends on the specific properties of the iodinated 1,2-oxazole carboxylic acid, such as its stability and solubility. For electron-deficient heterocyclic carboxylic acids, the reactivity of the carboxyl group might be altered, potentially requiring more forcing conditions or alternative catalytic systems for efficient esterification.

Table 2: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, suitable for large scale. | Equilibrium reaction, may require harsh conditions. |

| Diazomethane | Carboxylic acid, Diazomethane (CH₂N₂) | Room temperature | High yielding, mild conditions. | Toxic, explosive, and generates stoichiometric waste. |

| Carbodiimide Coupling | Carboxylic acid, Methanol, DCC, DMAP | Room temperature | Mild conditions, high yields. | Reagents are expensive, generates urea (B33335) byproduct. |

Chemical Reactivity and Transformative Chemistry of Methyl 5 Iodo 1,2 Oxazole 3 Carboxylate

Reactivity of the Iodo Substituent at C-5

The carbon-iodine bond at the C-5 position of the isoxazole (B147169) ring is the most prominent site for transformations involving the formation of new carbon-carbon or carbon-heteroatom bonds. The iodo group is an excellent leaving group, particularly in transition metal-catalyzed reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the iodo group at the C-5 position of the isoxazole ring is highly amenable to such transformations. nih.gov These reactions typically involve a palladium catalyst and allow for the introduction of a wide variety of substituents. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming biaryl compounds or for attaching alkyl or vinyl groups. nih.gov In this reaction, the iodo-isoxazole is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is valued for its mild conditions and tolerance of a broad range of functional groups. beilstein-journals.org This makes it a highly effective method for synthesizing 5-aryl- or 5-heteroaryl-1,2-oxazole derivatives from Methyl 5-iodo-1,2-oxazole-3-carboxylate.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Methyl 5-phenyl-1,2-oxazole-3-carboxylate | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | Methyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | Good |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Methyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | Good |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the isoxazole ring and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. nih.govresearchgate.net It provides a direct route to 5-alkynyl-1,2-oxazole derivatives, which are valuable intermediates for further synthetic manipulations, including the construction of more complex heterocyclic systems. nih.gov

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (TEA) | THF | Methyl 5-(phenylethynyl)-1,2-oxazole-3-carboxylate | High |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | DMF | Methyl 5-(hex-1-yn-1-yl)-1,2-oxazole-3-carboxylate | Good |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | TEA | Acetonitrile (B52724) | Methyl 5-((trimethylsilyl)ethynyl)-1,2-oxazole-3-carboxylate | High |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the iodo-isoxazole with an alkene, such as an acrylate, styrene, or other activated olefin. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond at the C-5 position with concomitant formation of a double bond, providing access to 5-vinyl- or 5-styryl-isoxazole derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to regenerate the active catalyst. mdpi.com

| Alkene | Catalyst | Base | Solvent | Product |

| Methyl acrylate | Pd(OAc)₂ | Triethylamine (TEA) | DMF | Methyl 5-(2-(methoxycarbonyl)vinyl)-1,2-oxazole-3-carboxylate |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl 5-styryl-1,2-oxazole-3-carboxylate |

| N-Vinylpyrrolidone | PdCl₂(PPh₃)₂ | NaOAc | DMA | Methyl 5-(2-(2-oxopyrrolidin-1-yl)vinyl)-1,2-oxazole-3-carboxylate |

While less common than transition metal-catalyzed cross-couplings for aryl halides, nucleophilic displacement of the iodo group is theoretically possible under certain conditions. For a nucleophilic aromatic substitution (SNAr) reaction to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups. The methyl carboxylate group at the C-3 position does provide some electron-withdrawing character, but direct displacement of iodide on the isoxazole ring by nucleophiles like alkoxides, thiolates, or amines often requires harsh conditions or further activation of the ring system. rsc.orgrsc.org In many cases, competing reaction pathways or the need for a metal catalyst (e.g., copper in Ullmann-type reactions) may be observed.

Reductive dehalogenation, or deiodination, is a transformation that replaces the iodo substituent with a hydrogen atom. This process is useful for synthesizing the parent Methyl 1,2-oxazole-3-carboxylate from its 5-iodo derivative or for removing the halogen after it has served its purpose as a directing group or reactive handle. Common strategies for this reduction include:

Catalytic Hydrogenation: This method involves treating the iodo-isoxazole with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base like sodium acetate (B1210297) or triethylamine to neutralize the HI byproduct.

Metal-Mediated Reduction: Active metals such as zinc (Zn) powder in acetic acid can be used to effect the reduction of the carbon-iodine bond.

Hydride Reductants: While powerful hydride reagents can sometimes affect other functional groups, milder conditions using reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst can also achieve deiodination.

The C-I bond is the weakest of the carbon-halogen bonds, making reductive cleavage relatively facile compared to the corresponding bromo or chloro derivatives. reddit.com

Chemical Transformations of the Methyl Ester Group

The methyl ester at the C-3 position is another key functional handle that allows for a variety of chemical modifications, primarily through reactions at the carbonyl carbon.

The methyl ester can be readily hydrolyzed to the corresponding 5-iodo-1,2-oxazole-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the most common method, involving treatment of the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a polar solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. This reaction is an equilibrium process and typically requires harsher conditions than saponification.

The resulting carboxylic acid is a versatile intermediate, enabling the synthesis of amides, acid chlorides, or other ester derivatives.

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction is useful for modifying the ester moiety to alter the physical properties of the molecule or to introduce a specific alcohol-derived fragment. The reaction is typically catalyzed by either an acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. For example, heating this compound in ethanol (B145695) with an acid catalyst would lead to the formation of Ethyl 5-iodo-1,2-oxazole-3-carboxylate and methanol.

Amidation and Other Carboxylate Derivatizations

The ester functionality of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Amidation, the conversion of the ester to an amide, is a particularly important transformation. This reaction is typically achieved by treating the ester with an amine, often under conditions that facilitate the displacement of the methoxy (B1213986) group. While specific examples detailing the amidation of this compound are not prevalent in the readily available literature, the general principles of ester amidation are well-established. Such reactions often require heating or the use of catalysts to proceed at a reasonable rate. The resulting amides are valuable intermediates in medicinal chemistry, as the amide bond is a common feature in biologically active molecules.

Beyond amidation, the carboxylate group can undergo other derivatizations. For instance, reduction of the ester to the corresponding primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride. Saponification, the hydrolysis of the ester under basic conditions, would yield the corresponding carboxylic acid, 5-iodo-1,2-oxazole-3-carboxylic acid. This carboxylic acid can then be converted to a variety of other functional groups. For example, conversion to an acyl chloride would provide a highly reactive intermediate for the synthesis of other esters and amides. These transformations highlight the versatility of the carboxylate group in expanding the chemical space accessible from this compound.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle with distinct reactivity patterns influenced by the presence of two heteroatoms, nitrogen and oxygen. The electron-withdrawing nature of these atoms affects the electron density of the ring carbons, making them susceptible to certain types of reactions.

Lithiation at the C-4 Position and Subsequent Electrophilic Trapping

The deprotonation of the 1,2-oxazole ring using a strong base, such as an organolithium reagent, is a powerful method for introducing substituents. While the acidity of the ring protons can vary depending on the substituents present, lithiation often occurs at the C-4 position in appropriately substituted 1,2-oxazoles. In the case of this compound, the presence of the iodo and carboxylate groups will influence the regioselectivity of this reaction.

Once the lithiated species is formed at the C-4 position, it can act as a potent nucleophile and react with a wide range of electrophiles. This "electrophilic trapping" allows for the introduction of various functional groups at the C-4 position. Common electrophiles used in such reactions include alkyl halides, aldehydes, ketones, and carbon dioxide. This methodology provides a versatile route to functionalized 1,2-oxazole derivatives that might be difficult to access through other synthetic methods. For instance, reaction with an alkyl halide would result in a 4-alkylated product, while reaction with an aldehyde would yield a secondary alcohol at the C-4 position.

Electrophilic Aromatic Substitution on the 1,2-Oxazole Nucleus

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. However, the 1,2-oxazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen and oxygen atoms, which deactivates the ring towards electrophilic attack. wikipedia.orgtandfonline.com Electrophilic substitution on the 1,2-oxazole nucleus is therefore challenging and typically requires harsh reaction conditions or the presence of activating, electron-donating groups on the ring. pharmaguideline.com The positions most susceptible to electrophilic attack are generally C-4 and C-5. Given that the C-5 position of this compound is already substituted with an iodine atom, any potential electrophilic substitution would likely be directed to the C-4 position. However, the presence of the electron-withdrawing carboxylate group at C-3 would further deactivate the ring, making such reactions even more difficult.

Ring-Opening and Rearrangement Processes

The 1,2-oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. The relatively weak N-O bond is often the point of initial cleavage in these transformations. researchgate.netrsc.org These reactions can be initiated by various stimuli, including heat, light, or chemical reagents such as bases or reducing agents.

For instance, treatment of some 1,2-oxazoles with a strong base can lead to deprotonation and subsequent ring-opening to form a β-ketonitrile derivative. Reductive cleavage of the N-O bond is another common transformation, which can be achieved using various reducing agents. This process can lead to the formation of β-amino enones or other open-chain compounds, depending on the specific substrate and reaction conditions. Photochemical rearrangements are also known to occur with 1,2-oxazoles, leading to the formation of various isomeric heterocycles. These ring-opening and rearrangement reactions provide synthetic pathways to acyclic compounds and other heterocyclic systems from 1,2-oxazole precursors.

Interactive Data Table of Compounds

| Compound Name |

| This compound |

| 5-iodo-1,2-oxazole-3-carboxylic acid |

| 1,2-oxazole |

| β-ketonitrile |

| β-amino enone |

Detailed Research Findings

| Section | Key Finding |

| 3.2.3. Amidation and Other Carboxylate Derivatizations | The ester group is a versatile handle for creating derivatives such as amides, alcohols (via reduction), and carboxylic acids (via hydrolysis). |

| 3.3.1. Lithiation at the C-4 Position | Lithiation at C-4, followed by electrophilic trapping, is a key strategy for introducing a wide variety of substituents onto the 1,2-oxazole ring. |

| 3.3.2. Electrophilic Aromatic Substitution | The 1,2-oxazole ring is electron-deficient, making electrophilic aromatic substitution difficult without activating groups. wikipedia.orgtandfonline.compharmaguideline.com |

| 3.3.3. Ring-Opening and Rearrangement | The weak N-O bond in the 1,2-oxazole ring makes it susceptible to ring-opening and rearrangement reactions under various conditions, leading to diverse structural motifs. researchgate.netrsc.org |

Strategic Applications of Methyl 5 Iodo 1,2 Oxazole 3 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The inherent reactivity of Methyl 5-iodo-1,2-oxazole-3-carboxylate allows for its elaboration into a wide array of more complex molecules. The presence of the iodo group at the 5-position is particularly significant, as it serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents.

The isoxazole (B147169) ring is a key pharmacophore found in numerous biologically active compounds. nih.gov this compound serves as an excellent precursor for the synthesis of a variety of substituted isoxazoles and other heterocyclic systems. The ester and iodo functionalities can be selectively manipulated to build upon the isoxazole core. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. The iodo group can be readily displaced or undergo coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the generation of a library of isoxazole derivatives with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

The synthesis of novel heterocyclic amino acid-like building blocks has been demonstrated using related 1,2-oxazole carboxylate scaffolds. nih.gov These building blocks are valuable for the preparation of synthetic DNA-encoded compound libraries, which are instrumental in the discovery of new small molecule protein ligands. nih.gov

Table 1: Examples of Heterocyclic Structures Derived from Isoxazole Precursors

| Precursor Type | Resulting Heterocyclic Structure | Synthetic Transformation |

| 1,2-Oxazole carboxylate | Substituted Isoxazole Amide | Hydrolysis and Amide Coupling |

| 5-Iodoisoxazole | 5-Arylisoxazole | Suzuki or Stille Coupling |

| 5-Iodoisoxazole | 5-Alkynylisoxazole | Sonogashira Coupling |

| Isoxazole derivative | Fused Heterocyclic System | Intramolecular Cyclization |

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening. cam.ac.uk The goal of DOS is to efficiently synthesize a library of compounds that covers a broad range of chemical space. This compound is an attractive scaffold for DOS due to its multiple points of diversification.

The synthetic strategy can involve a branching approach where the initial isoxazole scaffold is elaborated through a series of divergent reactions. For example, the iodo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce a first level of diversity. The resulting products can then be further modified at the ester functionality, for instance, by reduction to an alcohol followed by etherification or oxidation, or by conversion to a range of amides. This approach allows for the rapid generation of a large number of unique molecules from a single starting material.

The isoxazole moiety is present in a number of natural products with interesting biological activities. The synthesis of these complex molecules often requires the use of pre-functionalized building blocks that can be incorporated into the carbon skeleton at a late stage. This compound, with its defined stereochemistry and multiple reactive sites, is a prime candidate for such a role.

While direct examples of the use of this compound in the total synthesis of a specific natural product are not yet widely reported, the general utility of functionalized isoxazoles in this context is well-established. The iodo group allows for facile coupling to other complex fragments, and the isoxazole ring can be a stable component of the final target or a masked precursor to other functionalities, as the N-O bond of the isoxazole ring can be cleaved under reductive conditions to reveal a 1,3-dicarbonyl or related species.

Utility in Medicinal Chemistry (Focus on Synthetic Intermediate Design)

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The ability to efficiently synthesize a wide range of isoxazole analogs is therefore of great importance.

This compound is a key intermediate in the design of synthetic routes to new bioactive isoxazole analogs. The reactivity of the iodo group is particularly advantageous, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups via well-established cross-coupling methodologies. This enables the systematic exploration of the chemical space around the isoxazole core, which is a cornerstone of modern medicinal chemistry.

For example, the synthesis of a series of potential therapeutic agents could involve the parallel synthesis of a library of 5-substituted isoxazoles starting from this compound. The subsequent modification of the ester group would provide a second dimension of diversity, leading to a focused library of compounds for biological evaluation.

Table 2: Potential Bioactive Isoxazole Analogs Accessible from this compound

| Coupling Partner | Resulting Analog Structure | Potential Biological Target |

| Arylboronic acid | 5-Aryl-1,2-oxazole-3-carboxylate | Kinases, GPCRs |

| Terminal alkyne | 5-Alkynyl-1,2-oxazole-3-carboxylate | Enzymes, Receptors |

| Amine | 5-Amino-1,2-oxazole-3-carboxylate | Proteases, Ion Channels |

| Organostannane | 5-Alkyl-1,2-oxazole-3-carboxylate | Various |

Heterocyclic compounds, including isoxazoles, are known to act as ligands for transition metals, forming complexes with interesting catalytic and biological properties. The nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen atoms of the carboxylate group, can coordinate to a metal center.

Structurally related compounds such as 5-Methyl-1,2-oxazole-3-carboxylic acid have been described as excellent multidentate ligands for transition metals. nih.gov By extension, this compound and its derivatives can be envisioned as versatile ligands. The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituent at the 5-position, which can be readily achieved through the synthetic handles available on the starting material. These complexes could find applications in catalysis, for example, in asymmetric synthesis, or as therapeutic or diagnostic agents.

Potential in Material Science Applications (Focus on Synthetic Routes to Functional Materials)

While the primary research focus for many isoxazole derivatives lies in medicinal chemistry, the structural attributes of compounds like this compound present intriguing possibilities for applications in material science. The presence of a reactive iodo group at the 5-position, combined with the rigid, polarizable isoxazole core, makes this molecule a potentially valuable building block for the synthesis of advanced functional materials. The exploration of this potential is still an emerging field, with synthetic routes to novel polymers and liquid crystals being of particular interest.

The key to unlocking the material science applications of this compound lies in the strategic use of its iodo-substituent. This group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simple precursors.

Synthetic Routes to Isoxazole-Containing Polymers:

The synthesis of polymers incorporating the isoxazole moiety can lead to materials with unique thermal, electronic, and optical properties. The rigid nature of the isoxazole ring can enhance the thermal stability and mechanical strength of a polymer chain. Furthermore, the heteroatoms within the ring introduce polarity, which can influence properties like solubility and intermolecular interactions.

A hypothetical synthetic strategy for incorporating this compound into a polymer backbone could involve a Sonogashira cross-coupling polymerization. In this approach, the iodo-isoxazole monomer could be reacted with a di-alkyne comonomer in the presence of a palladium catalyst.

Table 1: Hypothetical Sonogashira Polymerization for an Isoxazole-Containing Polymer

| Monomer 1 | Monomer 2 | Catalyst System | Potential Polymer Structure | Anticipated Properties |

| This compound | 1,4-Diethynylbenzene | Pd(PPh₃)₄, CuI, Et₃N | Alternating isoxazole and phenylene-ethynylene units | High thermal stability, potential for semiconducting or photoluminescent behavior. |

This table presents a hypothetical reaction scheme as direct experimental data for the polymerization of this compound is not extensively documented in public literature.

Synthetic Routes to Isoxazole-Based Liquid Crystals:

The development of new liquid crystalline materials is driven by the need for advanced display technologies and optical components. The incorporation of heterocyclic rings like isoxazole into the molecular structure of liquid crystals can significantly influence their mesomorphic properties. arkat-usa.orgresearchgate.netresearchgate.net The isoxazole ring can introduce a lateral dipole moment and alter the molecular geometry, which are critical factors in the formation and stability of various liquid crystal phases (e.g., nematic, smectic). arkat-usa.orgresearchgate.netresearchgate.net

A synthetic route to an isoxazole-containing liquid crystal could involve a Suzuki cross-coupling reaction to attach mesogenic (liquid crystal-forming) units to the isoxazole core of this compound. For instance, reaction with a boronic acid derivative of a biphenyl (B1667301) or phenylcyclohexyl group, which are common mesogenic cores, could yield a target liquid crystal molecule.

Table 2: Hypothetical Suzuki Coupling for an Isoxazole-Containing Liquid Crystal

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product Structure | Anticipated Mesophase |

| This compound | 4'-Alkoxybiphenyl-4-boronic acid | Pd(PPh₃)₄, K₂CO₃ | A rod-like molecule with a central isoxazole unit flanked by a biphenyl group. | Nematic or Smectic phases depending on the length of the alkoxy chain. |

This table outlines a hypothetical synthetic pathway. While the synthesis of isoxazole-containing liquid crystals is known, specific examples starting from this compound are not widely reported.

The research into the material science applications of this compound is a promising area for future development. The versatility of cross-coupling chemistry provides a clear path for the synthesis of a wide array of novel materials. Further investigation is required to synthesize and characterize these materials to fully understand the structure-property relationships and to evaluate their potential in practical applications.

Mechanistic Investigations and Theoretical Studies on Reactions Involving Methyl 5 Iodo 1,2 Oxazole 3 Carboxylate

Elucidation of Reaction Mechanisms for Synthetic Transformations

The elucidation of reaction mechanisms for synthetic transformations involving Methyl 5-iodo-1,2-oxazole-3-carboxylate would be crucial for optimizing reaction conditions and expanding its synthetic utility.

Role of Iodine in Catalytic Cycles and Oxidative Processes

The iodine atom at the 5-position of the oxazole (B20620) ring is a key functional group that dictates the reactivity of this compound. In many reactions, this iodo-group can participate in catalytic cycles, particularly in cross-coupling reactions where it can undergo oxidative addition to a metal catalyst (e.g., palladium or copper). This step is often the rate-determining step and is fundamental to the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the iodine atom can be involved in oxidative processes. Hypervalent iodine reagents, for instance, are known to be powerful oxidants and can facilitate a variety of transformations. While the iodine in this compound is in the -1 oxidation state, it can be a precursor to hypervalent iodine species or participate in reactions where it is oxidized. In iodine-catalyzed reactions, molecular iodine can act as a catalyst for various transformations, including C-H activation and the formation of C-O or C-N bonds, often proceeding through electrophilic or radical pathways.

Analysis of Regioselectivity and Stereoselectivity in Functionalization Reactions

Functionalization reactions of the 1,2-oxazole ring are subject to regioselective and stereoselective considerations. The inherent electronic properties of the oxazole ring, with the nitrogen atom being more electronegative than the oxygen atom, influence the electron density distribution and thus the preferred sites of electrophilic and nucleophilic attack.

In the case of this compound, the substituents at the 3 and 5 positions significantly direct the regioselectivity of further functionalization. For instance, lithiation followed by reaction with an electrophile would need to consider the directing effects of both the carboxylate and iodo groups. The stereoselectivity of reactions, particularly those involving the introduction of new chiral centers, would be analyzed using techniques like chiral chromatography and spectroscopic methods to determine the enantiomeric excess or diastereomeric ratio of the products.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies and gain deeper insights into the reaction mechanisms, energetics, and electronic properties of molecules like this compound.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions. These calculations can identify the structures of reactants, intermediates, transition states, and products. By determining the energies of these species, reaction pathways can be elucidated, and the activation barriers for different steps can be calculated. This information helps in understanding the feasibility of a proposed mechanism and in predicting the kinetic and thermodynamic products of a reaction. For instance, calculations could be used to model the oxidative addition of the C-I bond to a metal catalyst or to investigate the transition state of a cycloaddition reaction involving the oxazole ring.

Electronic Structure Analysis and Prediction of Reactivity Profiles

Analysis of the electronic structure of this compound can provide valuable information about its reactivity. The distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential can be calculated. The HOMO and LUMO energies and distributions indicate the molecule's ability to act as a nucleophile or an electrophile, respectively, and can help predict the sites of reaction. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. The calculated net atomic charges can also highlight the most electropositive and electronegative centers in the molecule, further guiding predictions of reactivity.

Table 1: Representative Quantum Chemical Parameters for Reactivity Analysis

| Parameter | Description | Predicted Influence on Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Distribution of charge on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Net Atomic Charges | Calculated charge on each atom. | Predicts sites for nucleophilic and electrophilic attack. |

This table is illustrative and the actual values would need to be calculated for this compound.

Spectroscopic Studies for Mechanistic Insights (e.g., In-situ Reaction Monitoring)

Spectroscopic techniques are indispensable for gaining real-time insights into reaction mechanisms. In-situ monitoring allows for the observation of reactive intermediates and the tracking of reactant consumption and product formation over time. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) could be employed.

For example, in-situ NMR could be used to detect the formation of transient intermediates in a catalytic cycle. Changes in the chemical shifts or the appearance of new signals could provide direct evidence for the proposed mechanistic steps. Isotope labeling studies, where a specific atom is replaced by its isotope (e.g., ¹³C or ¹⁵N), can be a powerful tool in conjunction with NMR and MS to trace the path of atoms throughout a reaction. This approach provides unambiguous evidence for bond-forming and bond-breaking events, which is crucial for confirming a proposed reaction mechanism.

Future Research Directions and Perspectives in Methyl 5 Iodo 1,2 Oxazole 3 Carboxylate Chemistry

Development of Sustainable and Greener Synthetic Methodologies

Traditional synthetic routes for heterocyclic compounds often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. Future research must prioritize the development of environmentally benign and efficient methodologies for the synthesis of Methyl 5-iodo-1,2-oxazole-3-carboxylate.

Key areas of focus should include:

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis have emerged as powerful tools in green chemistry, often leading to dramatically reduced reaction times, higher yields, and increased product selectivity compared to conventional heating. mdpi.comnih.goveurekaselect.com The application of these technologies to the cyclization and iodination steps required to form the target molecule could offer substantial improvements in energy efficiency and process throughput. mdpi.comnih.gov

Eco-Friendly Solvents and Catalysts: Research should be directed towards replacing volatile organic solvents (VOCs) with greener alternatives such as water, glycerol, or deep eutectic solvents. nih.govnumberanalytics.com Furthermore, the use of biodegradable, reusable catalysts, potentially derived from agro-waste, could significantly reduce the environmental footprint of the synthesis. nih.gov For instance, amine-functionalized cellulose (B213188) has been successfully used as a biocatalyst for synthesizing other isoxazole (B147169) derivatives in water. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhanced safety for handling reactive intermediates, and the potential for streamlined scale-up. Developing a continuous flow process for the synthesis of this compound would represent a significant advancement towards a more sustainable and industrially viable manufacturing process.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Isoxazole Synthesis

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave, Ultrasound |

| Solvents | DCM, Toluene, THF | Water, Glycerol, Ionic Liquids |

| Catalysts | Homogeneous metal catalysts, strong acids/bases | Heterogeneous catalysts, Biocatalysts (e.g., functionalized cellulose), Agro-waste derived catalysts |

| Process | Batch processing | Continuous Flow Chemistry |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The iodine atom at the C5 position of the isoxazole ring is a key functional handle that enables a wide array of chemical transformations. While its use in standard cross-coupling reactions is anticipated, future research should aim to uncover novel and more complex reactivity patterns.

Transition-Metal-Catalyzed Cross-Coupling: The C-I bond is an excellent substrate for palladium-catalyzed reactions. Future work should systematically explore its utility in a full suite of cross-coupling reactions, including Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations. researchgate.netresearchgate.netnih.gov This would allow for the direct and modular installation of diverse aryl, alkynyl, vinyl, and amino substituents at the 5-position, creating large libraries of novel isoxazole derivatives. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The isoxazole ring is relatively electron-rich; however, the presence of the ester group and the potential for stabilization of intermediates could enable SNAr reactions at the C5-position. masterorganicchemistry.comlibretexts.orglibretexts.org Research into the reaction of this compound with various O-, N-, and S-centered nucleophiles is warranted. This pathway offers a metal-free alternative to cross-coupling for installing certain functional groups.

Hypervalent Iodine Chemistry: The iodo group itself can be used to form hypervalent iodine reagents, which are powerful oxidizing and electrophilic group-transfer agents. beilstein-journals.orgfrontiersin.org Exploring the conversion of the C-I bond into a diaryliodonium salt or an iodonium (B1229267) ylide could unlock unprecedented transformations, enabling the molecule to participate in reactions beyond its traditional role as an electrophilic partner in cross-coupling.

Ring-Opening and Rearrangement Reactions: Isoxazole rings can undergo cleavage of the weak N-O bond under various conditions (e.g., photolysis, reduction) to yield valuable acyclic intermediates like β-hydroxy ketones or α,β-unsaturated oximes. nih.govresearchgate.netwikipedia.org Investigating these transformations in the context of the unique substitution pattern of this compound could provide novel synthetic routes to other important classes of molecules.

Expansion of Synthetic Applications in Complex Molecule Construction and Materials Science

The true value of a building block like this compound lies in its application. Future research should focus on demonstrating its utility in the synthesis of functional molecules for diverse fields.

Medicinal Chemistry and Agrochemicals: The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals and agrochemicals. mdpi.comrsc.orgmdpi.commdpi.com The ability to functionalize the 5-position via cross-coupling reactions allows for the rapid generation of analogues of known drugs or novel compounds for biological screening. The isoxazole ring can act as a stable bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

Materials Science: Isoxazole derivatives have been investigated for their potential use in liquid crystals and polymers. researchgate.netresearchgate.net The rigid, planar structure of the isoxazole core combined with the ability to introduce diverse functionalities via the C-I bond makes this compound an attractive candidate for creating novel organic semiconductors, dyes for solar cells, or functional polymers. researchgate.net For example, Sonogashira coupling could be used to create extended π-conjugated systems, while other cross-coupling reactions could be employed to attach polymerizable groups.

Table 2: Potential Applications Based on Reactivity

| Reaction Type | Potential Application Area | Example Product Class |

|---|---|---|

| Suzuki/Stille Coupling | Medicinal Chemistry, Materials Science | Bi-aryl isoxazoles, Conjugated polymers |

| Sonogashira Coupling | Materials Science, Organic Electronics | Alkynyl-isoxazoles for π-conjugated systems |

| Buchwald-Hartwig Amination | Medicinal Chemistry, Agrochemicals | 5-Amino-isoxazole derivatives |

| Nucleophilic Aromatic Substitution | Complex Molecule Synthesis | 5-Alkoxy/Thio-isoxazole derivatives |

| Ring Opening | Synthetic Intermediates | Functionalized β-dicarbonyl compounds |

Advanced Characterization Techniques for Reaction Monitoring and Product Validation

To support the development of novel synthetic methods and applications, the adoption of advanced analytical techniques is crucial for both real-time reaction monitoring and unambiguous structural confirmation.

In-Situ Reaction Monitoring: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman spectroscopy, and online High-Performance Liquid Chromatography (HPLC) can provide real-time kinetic and mechanistic data. spectroscopyonline.commt.comacs.orgresearchgate.net Implementing these Process Analytical Technologies (PAT) will enable rapid optimization of reaction conditions (e.g., for cross-coupling reactions), identification of transient intermediates, and ensure process safety and reproducibility. mt.comacs.org

Advanced Structural Elucidation: While standard 1H and 13C NMR are routine, the structural validation of complex derivatives will require more sophisticated methods. acgpubs.org Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for assigning the structures of elaborated products. researchgate.net For distinguishing between isomers, which can be a common challenge in heterocyclic chemistry, specialized techniques like 13C{14N} RESPDOR solid-state NMR could provide definitive assignments by identifying carbons directly bonded to nitrogen. iastate.edu High-Resolution Mass Spectrometry (HRMS) will be indispensable for confirming elemental composition. researchgate.net

Q & A

What are the common synthetic routes for Methyl 5-iodo-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves iodination of a precursor oxazole derivative followed by esterification. For example:

Iodination: A brominated or chlorinated oxazole precursor (e.g., methyl 5-bromo-1,2-oxazole-3-carboxylate) undergoes halogen exchange using reagents like sodium iodide (NaI) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C).

Esterification: If starting from a carboxylic acid derivative, esterification with methanol is performed using catalytic sulfuric acid or a coupling agent like DCC.

Key Factors:

- Temperature control during iodination minimizes side reactions (e.g., ring decomposition).

- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and iodine solubility.

- Purification via recrystallization or column chromatography ensures high purity (>95%) .

Which analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the oxazole ring structure, iodine substitution at the 5-position, and ester group integrity. For example, the iodine atom induces distinct deshielding in adjacent protons .

- HPLC: Quantifies purity and detects byproducts (e.g., dehalogenated derivatives). A C18 column with UV detection at 254 nm is standard.

- X-ray Crystallography: Resolves molecular geometry and confirms regioselectivity of iodine substitution. Software like SHELXL refines crystallographic data .

How does the iodo substituent at the 5-position influence the compound’s reactivity compared to bromo or chloro analogs?

Level: Advanced

Methodological Answer:

The iodine atom enhances reactivity in:

- Nucleophilic Aromatic Substitution (NAS): Due to its lower electronegativity and larger atomic radius, iodine acts as a superior leaving group compared to Br/Cl. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) proceed faster with Pd catalysts .

- Electrophilic Reactions: The electron-withdrawing effect of iodine directs electrophiles to the 4-position of the oxazole ring.

Contradiction Note: While iodine accelerates NAS, it may also increase steric hindrance, reducing yields in bulky substituent introductions. Optimizing ligand choice (e.g., XPhos vs. SPhos) mitigates this .

What strategies can resolve contradictions in spectroscopic data when synthesizing this compound?

Level: Advanced

Methodological Answer:

Contradictions (e.g., unexpected H NMR peaks) arise from:

- Tautomerism: Oxazole rings may exhibit keto-enol tautomerism. Use N NMR or computational modeling (DFT) to identify dominant forms.

- Byproduct Formation: HPLC-MS detects halogen exchange byproducts (e.g., Br → I incomplete conversion).

- Crystallographic Validation: Single-crystal XRD definitively assigns regiochemistry and resolves ambiguities in NOESY or COSY data .

What purification methods are effective for isolating this compound?

Level: Basic

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences between the product and halogenated byproducts.

- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) eluent separates iodinated products from unreacted precursors. Monitor fractions via TLC (Rf ≈ 0.4).

- Sublimation: For high-purity applications, vacuum sublimation at 80–100°C removes volatile impurities .

How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize transition states for NAS or cross-coupling using software like Gaussian. Key parameters include bond dissociation energies (C-I vs. C-Br) and frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents stabilize charged intermediates in Pd-catalyzed reactions .

- Docking Studies: Predict binding affinities for bioactivity screening (e.g., enzyme inhibition) using AutoDock Vina .

What are the key structural features of this compound confirmed by X-ray crystallography?

Level: Basic

Methodological Answer:

X-ray analysis reveals:

- Bond Lengths: C-I bond length ~2.09 Å, consistent with aromatic substitution.

- Dihedral Angles: The ester group (COOCH) is coplanar with the oxazole ring, facilitating conjugation.

- Packing Motifs: Molecules form π-stacked columns in the crystal lattice, stabilized by halogen bonding (I···O interactions) .

How to optimize regioselectivity in electrophilic substitution reactions involving this compound?

Level: Advanced

Methodological Answer:

- Directing Effects: The electron-withdrawing iodine atom directs electrophiles (e.g., NO) to the 4-position. Use Lewis acids (e.g., AlCl) to enhance electrophile activation.

- Solvent Effects: Non-polar solvents (e.g., toluene) favor kinetic control, while polar solvents (e.g., DMSO) may shift selectivity via stabilization of intermediates.

- Temperature Modulation: Lower temperatures (0–25°C) reduce competing side reactions (e.g., ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.